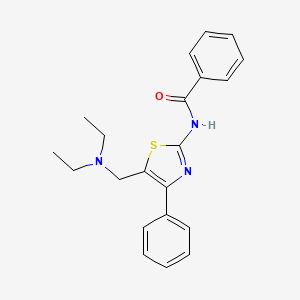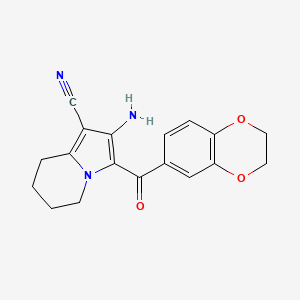![molecular formula C22H19Cl2N5O2 B2600173 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846065-37-0](/img/no-structure.png)
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of similar compounds involves the use of microwave techniques for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Ring Cleavage and Synthesis Methods
Research on derivatives related to pyrimidine diones often explores their chemical synthesis and the ring cleavage reactions these compounds can undergo. For instance, Kinoshita et al. (1989) investigated the reactions of oxazine-diones with various amines under different conditions, leading to the formation of pyrimidines, acetoacetamides, and other derivatives, highlighting the synthetic versatility of these compounds (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).
Structural and Antitumor Activity Analysis
The structural analysis and potential antitumor activities of similar compounds are also a significant area of research. Liu et al. (2020) synthesized and studied the crystal structure and antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, demonstrating its efficacy against certain cancer cell lines, suggesting the therapeutic potential of such compounds (Liu, J., Zhao, J., & Lu, J., 2020).
Antioxidant Properties
Research into the antioxidant properties of pyrimidine derivatives has shown promising results. Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants. The study found that one of the compounds exhibited superior antioxidant activity, highlighting the potential of these derivatives in developing new antioxidant agents (Cahyana, A., Liandi, A. R., & Zaky, M., 2020).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one. This intermediate is then reacted with phenylhydrazine in the presence of a base to form the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "1-methyluracil", "acetic anhydride", "catalyst", "phenylhydrazine", "base" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one.", "Step 2: Reaction of the intermediate with phenylhydrazine in the presence of a base to form the final product, 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
CAS-Nummer |
846065-37-0 |
Produktname |
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molekularformel |
C22H19Cl2N5O2 |
Molekulargewicht |
456.33 |
IUPAC-Name |
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChI-Schlüssel |
WQFUQQIPRZQGBE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)






![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)